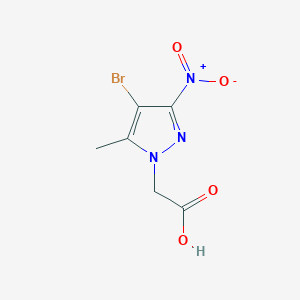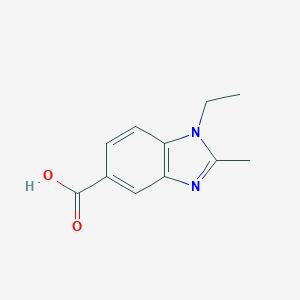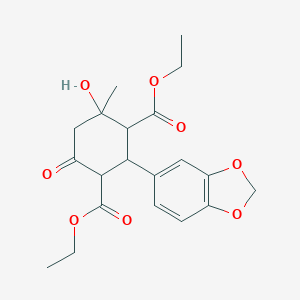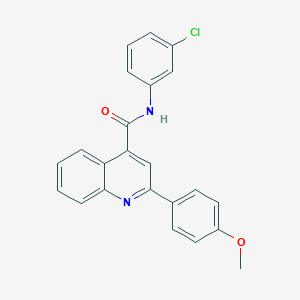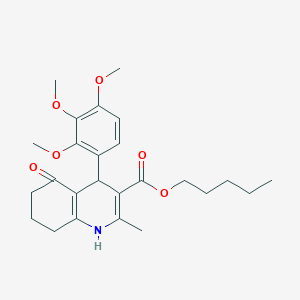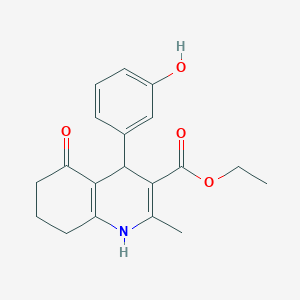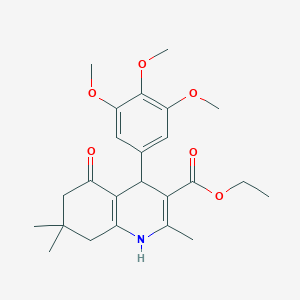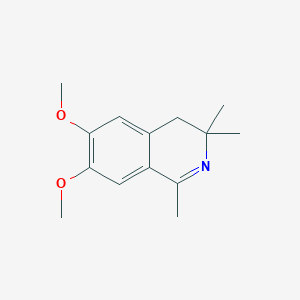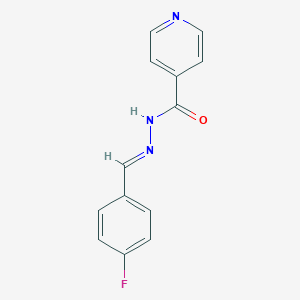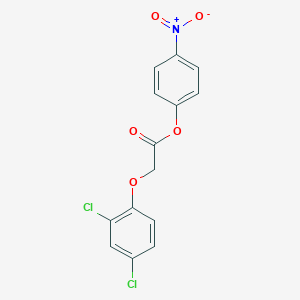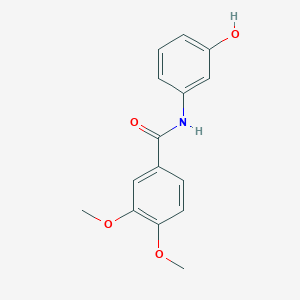
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide, also known as HDMB, is a synthetic compound that belongs to the family of benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and biology. HDMB is a white crystalline powder that has a molecular weight of 293.33 g/mol and a melting point of 193-194°C.
Mécanisme D'action
The exact mechanism of action of N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Effets Biochimiques Et Physiologiques
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, there are also some limitations associated with its use. N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide. One area of interest is the development of N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the use of N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide as a catalyst in organic reactions. Further research is also needed to fully understand the mechanism of action of N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide and its potential applications in various fields of research.
Méthodes De Synthèse
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction between 3,4-dimethoxybenzoyl chloride and 3-aminophenol in the presence of a base such as triethylamine. The reaction yields N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide as a white solid that can be purified using recrystallization.
Applications De Recherche Scientifique
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential applications in various fields of research. In the field of medicine, N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
In the field of chemistry, N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has been used as a starting material for the synthesis of various other compounds. It has also been studied for its potential use as a catalyst in organic reactions.
Propriétés
Numéro CAS |
313552-14-6 |
|---|---|
Nom du produit |
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide |
Formule moléculaire |
C15H15NO4 |
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H15NO4/c1-19-13-7-6-10(8-14(13)20-2)15(18)16-11-4-3-5-12(17)9-11/h3-9,17H,1-2H3,(H,16,18) |
Clé InChI |
SBSDCTKTYINSMN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)
